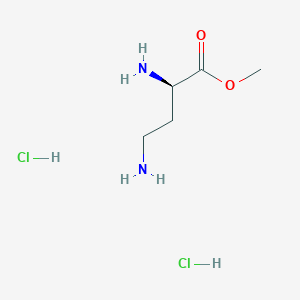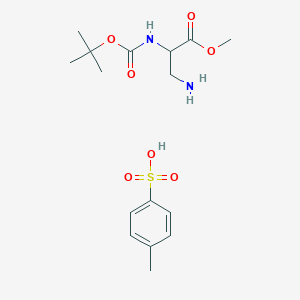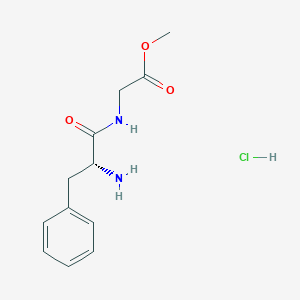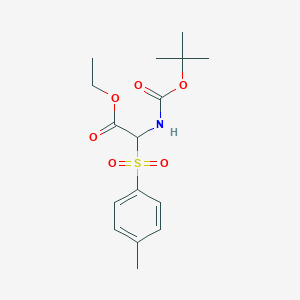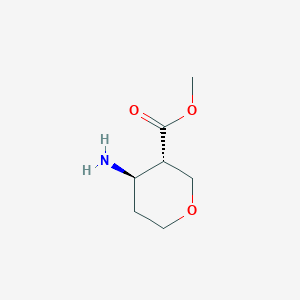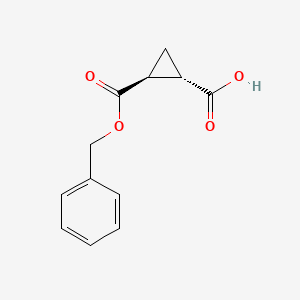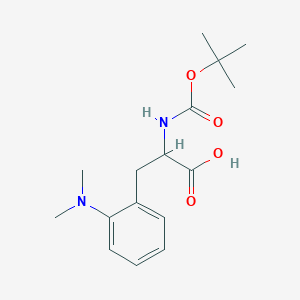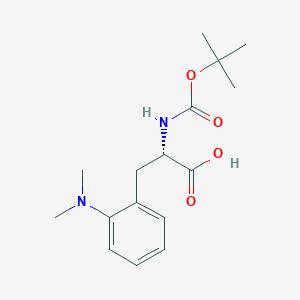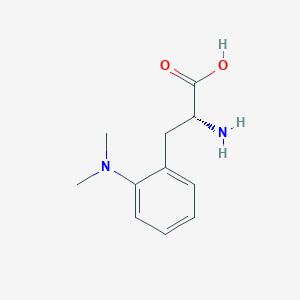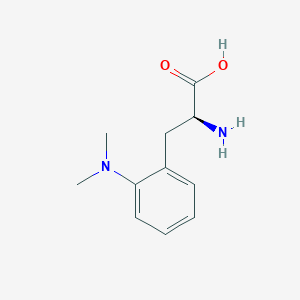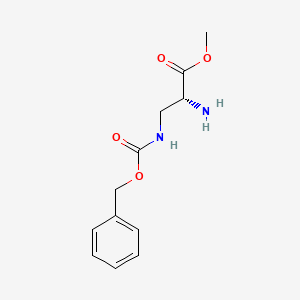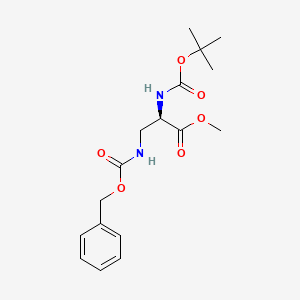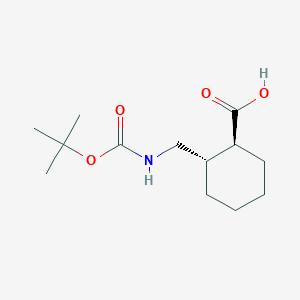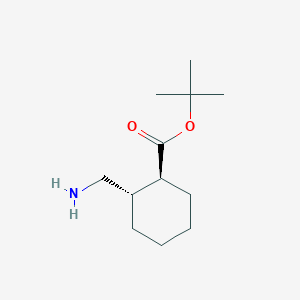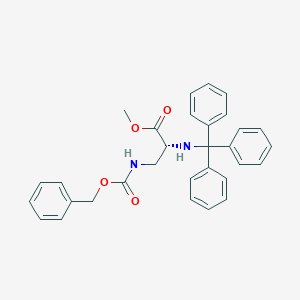
(R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes benzyloxycarbonyl and trityl protecting groups attached to an amino acid derivative. These protecting groups are crucial in synthetic chemistry for the selective protection and deprotection of functional groups during multi-step synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester typically involves multiple steps, starting from commercially available amino acids. The process generally includes:
Protection of the amino group: The amino group of the starting amino acid is protected using the benzyloxycarbonyl (Cbz) group through a reaction with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Protection of the carboxyl group: The carboxyl group is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Introduction of the trityl group: The trityl group is introduced to the secondary amino group through a reaction with trityl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
®-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Deprotection: The benzyloxycarbonyl and trityl protecting groups can be removed under specific conditions. The Cbz group is typically removed using hydrogenation with palladium on carbon, while the trityl group is removed using acidic conditions such as trifluoroacetic acid.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Deprotection: Palladium on carbon for hydrogenation; trifluoroacetic acid for acidic deprotection.
Major Products Formed
Hydrolysis: Formation of the free carboxylic acid.
Deprotection: Formation of the free amino acid derivative.
科学研究应用
®-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester is used extensively in:
Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceuticals and as a tool in drug discovery.
Industry: In the production of fine chemicals and as a building block for more complex compounds.
作用机制
The mechanism of action of ®-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester involves its role as a protected amino acid derivative. The protecting groups prevent unwanted side reactions during synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amino acid can participate in various biochemical pathways, interacting with enzymes and other proteins.
相似化合物的比较
Similar Compounds
®-3-Benzyloxycarbonylamino-2-(tert-butoxycarbonyl-amino)-propionic acid methyl ester: Similar in structure but with a tert-butoxycarbonyl (Boc) protecting group instead of the trityl group.
®-3-Benzyloxycarbonylamino-2-(acetyl-amino)-propionic acid methyl ester: Contains an acetyl protecting group instead of the trityl group.
Uniqueness
The uniqueness of ®-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester lies in its combination of benzyloxycarbonyl and trityl protecting groups, which provide robust protection and can be selectively removed under mild conditions. This makes it particularly valuable in multi-step organic synthesis where selective protection and deprotection are crucial.
属性
IUPAC Name |
methyl (2R)-3-(phenylmethoxycarbonylamino)-2-(tritylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O4/c1-36-29(34)28(22-32-30(35)37-23-24-14-6-2-7-15-24)33-31(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21,28,33H,22-23H2,1H3,(H,32,35)/t28-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYLRDJHRXRZJU-MUUNZHRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CNC(=O)OCC1=CC=CC=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CNC(=O)OCC1=CC=CC=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
